Physicochemical Differentiation: XLogP3, TPSA, and HBD Profile Versus 1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide (Primary Amide Analog)
1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide (target) and its primary amide analog 1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide (CAS 1316218-38-8, comparator) differ in their hydrogen bond donor (HBD) count, lipophilicity, and topological polar surface area (TPSA), which are primary determinants of passive membrane permeability and oral bioavailability. The target compound's N,N-dimethyl substitution removes one HBD and increases calculated lipophilicity relative to the primary amide, while TPSA differs modestly due to the shared azepane-pyrazole scaffold [1].
| Evidence Dimension | Computed physicochemical properties (XLogP3, HBD, TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.1; HBD = 1; HBA = 3; TPSA = 50.2 Ų |
| Comparator Or Baseline | 1-(Azepan-4-yl)-1H-pyrazole-4-carboxamide (CAS 1316218-38-8): Computed XLogP3 ~ -0.3 to -0.5 (estimated from fragment-based methods); HBD = 2; HBA = 3; TPSA = 72.2 Ų (estimated from primary amide increment) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 to +0.6 units (increased lipophilicity); ΔHBD = -1 (elimination of primary amide NH₂ donor); ΔTPSA ≈ -22 Ų (reduced polarity) |
| Conditions | Computed values from PubChem (XLogP3-AA algorithm, Cactvs TPSA); comparator TPSA estimated by adding primary amide NH₂ increment (+22 Ų) to shared scaffold |
Why This Matters
The reduced HBD count and higher lipophilicity imply improved passive membrane permeability for the target compound relative to the primary amide analog, which is critical when selecting building blocks for cell-based assays or CNS-targeted programs where BBB penetration is a design criterion.
- [1] PubChem Compound Summary for CID 66509863, 1-(Azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide. U.S. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/66509863 (accessed 2026-05-04). View Source
